1,3-Dilaurin, also known as 1,3-dilauroylglycerol, is a diacylglycerol consisting of a glycerol molecule esterified with two lauric acid molecules at the 1 and 3 positions. [, , , ] While naturally occurring in some food sources, it is primarily recognized for its applications in scientific research focusing on lipid metabolism, food science, and potential health benefits. [, , ]
1,3-Dilaurin is derived from lauric acid, a medium-chain fatty acid commonly found in coconut oil and palm kernel oil. The compound falls under the broader category of diacylglycerols, which are glycerol esters with two fatty acid chains. Its systematic name is 1,3-dilauroylglycerol, reflecting the presence of lauric acid at the 1 and 3 positions of the glycerol backbone.
The synthesis of 1,3-dilaurin can be achieved through several methods, predominantly via enzymatic esterification or chemical synthesis.
1,3-Dilaurin participates in various chemical reactions typical for diacylglycerols:
The mechanism by which 1,3-dilaurin functions as a surfactant involves reducing surface tension between immiscible liquids, facilitating emulsification. This property is crucial in food formulations and pharmaceuticals where stable emulsions are required.
1,3-Dilaurin has diverse applications across multiple industries:
Research continues into the potential health benefits associated with medium-chain fatty acids like those found in 1,3-dilaurin, including their roles in weight management and metabolic health .
1,3-Dilaurin is systematically named (3-dodecanoyloxy-2-hydroxypropyl) dodecanoate, reflecting its esterification of glycerol at the sn-1 and sn-3 positions with lauric acid (dodecanoic acid). Common synonyms include Glyceryl 1,3-dilaurate, 1,3-Dilauroylglycerol, and Glycerol 1,3-didodecanoate. The term "Dilaurin" may ambiguously refer to 1,2- or 1,3-regioisomers, necessitating precise positional designation [3] [6].
The compound has a standardized molecular formula of C27H52O5, confirmed across multiple chemical databases. Its exact molecular weight is 456.7 g/mol, calculated from atomic masses: 12 carbon atoms (324.36 g/mol), 52 hydrogen atoms (52.42 g/mol), and 5 oxygen atoms (80.00 g/mol) [1] [3] [6].
As a symmetric 1,3-diglyceride, the molecule possesses a prochiral center at the sn-2 carbon of the glycerol backbone. Unlike 1,2- or 2,3-dilaurin (which are chiral), 1,3-dilaurin lacks stereoisomers due to its plane of symmetry. However, regioisomerism exists relative to asymmetric diacylglycerols (e.g., 1,2-dilaurin), which exhibit distinct physicochemical properties such as melting points and solubility [6]. The absence of chiral centers makes 1,3-dilaurin optically inactive.
Spectroscopic techniques provide definitive fingerprints for compound identification:
Table 1: Key FTIR Bands of 1,3-Dilaurin
Vibration Mode | Wavenumber (cm⁻¹) | Assignment Specificity |
---|---|---|
C=O Stretching | 1740 | Ester carbonyl, non-H-bonded |
C=O Stretching | 1731 | H-bonded to sn-2 OH |
C-O Stretching | 1170 | Glycerol-ester linkage |
O-H Bending | 1415 | sn-2 hydroxy group |
Computational tools enable precise representation and conformational modeling:
CCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCC)O
, encoding connectivity and functional groups. While SMILES offers simplicity, it inadequately represents 3D conformations and stereodynamics [2] [6]. KUVAEMGNHJQSMH-UHFFFAOYSA-N
facilitates database searches and ensures global uniqueness [6]. Table 2: Computational Descriptors of 1,3-Dilaurin
Descriptor Type | Value/Representation | Utility |
---|---|---|
Canonical SMILES | CCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCC)O | Linear connectivity |
InChIKey | KUVAEMGNHJQSMH-UHFFFAOYSA-N | Database indexing |
XLogP3 | 9.7 | Lipophilicity estimate |
Graph Representation | Molecular graph with 27 nodes (C/O), 52 edges (bonds) | Machine learning applications |
Structural Insights: The symmetric 1,3-substitution imposes restricted rotation around the glycerol C1-C2 and C3-C2 bonds, differentiating it from 1,2-dilaurin. Lauric acid chains adopt all-trans conformations in crystalline states but exhibit gauche defects in solution. Graph neural networks (GNNs) effectively model these dynamics by treating atoms as nodes and bonds as edges, capturing steric interactions that SMILES strings obscure [2].
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